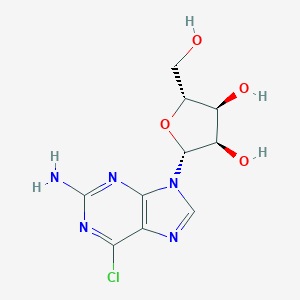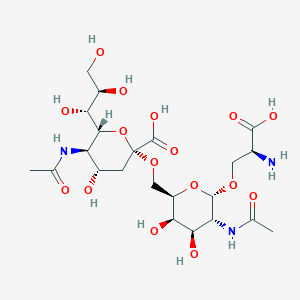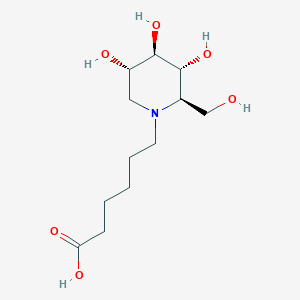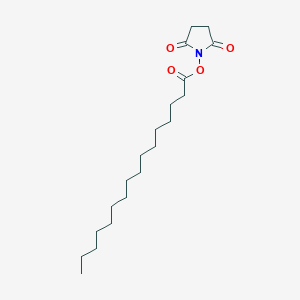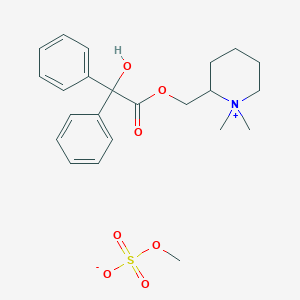
3,4-亚甲二氧基苯乙胺
描述
Synthesis Analysis
MDMA is synthesized through several chemical pathways, with the most common involving the reductive amination of 3,4-methylenedioxyphenylacetone with methylamine. This process highlights the compound's synthetic flexibility and the influence of various precursors and reagents on its purity and yield. Studies have examined contaminants found in MDMA preparations, shedding light on the synthetic routes and potential impurities that may affect its pharmacological profile (Stojanovska et al., 2013).
Molecular Structure Analysis
MDMA's molecular structure is characterized by a phenethylamine core with a methylenedioxy ring, which is crucial for its psychoactive effects. The structure is closely related to both amphetamines and hallucinogens, contributing to its unique pharmacological properties. This structural similarity has prompted comparisons with other psychoactive substances, enabling a deeper understanding of its action mechanism and potential for neurotoxicity (McKenna & Peroutka, 1990).
Chemical Reactions and Properties
MDMA interacts with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways. Its ability to induce the release of these neurotransmitters and inhibit their reuptake is fundamental to its psychoactive effects. The compound's interaction with these systems can lead to acute and long-term changes in brain chemistry, which are critical for understanding its therapeutic potential and risks (Green et al., 1995).
Physical Properties Analysis
The physical properties of MDMA, such as solubility, melting point, and crystalline form, are essential for its formulation and administration. These properties influence its stability, bioavailability, and pharmacokinetics, impacting both its recreational use and therapeutic applications. Understanding these properties is crucial for developing safe and effective MDMA-based treatments.
Chemical Properties Analysis
MDMA's chemical properties, including its reactivity, stability, and degradation pathways, play a significant role in its pharmacological effects and potential toxicity. The compound's metabolism in the human body leads to the formation of various metabolites, some of which may contribute to its neurotoxic effects. Research into MDMA's chemical properties has provided insights into its mechanism of action, potential risks, and the development of strategies to mitigate its adverse effects (Ricaurte, Yuan, & McCann, 2000).
科学研究应用
-
Forensic Studies
- MDPEA has been reported as a drug of abuse in forensic studies . The mass spectra of the regioisomers show some variation in the relative intensity of the major ions with only a couple of minor ions that may indicate side chain specific fragments . Differentiation by mass spectrometry is only possible after the formation of the perfluoroacyl derivatives .
-
Chemical Synthesis
-
Electrochemical Polymerization
- An MIP film on a Au electrode was synthesized via electrochemical polymerization with the safe chemical DA as the polymerization monomer and the uncontrolled pharmaceutical intermediate 3,4-methylenedioxyphenethylamine (MDPEA) as the template molecule . This can provide a great quantity of specific binding sites and expand the application of the MIP film .
-
Psychoactive Substances
- The substituted methylenedioxyphenethylamines (abbreviated as MDxx) represent a diverse chemical class of compounds derived from phenethylamines . This category encompasses numerous psychoactive substances with entactogenic, psychedelic, and/or stimulant properties, in addition to entheogens . These compounds find application as research chemicals, designer drugs, and recreational substances .
-
Pharmaceutical Intermediates
-
Monoamine Oxidase Inhibitors
- If 3,4-Methylenedioxyphenethylamine were either used in high enough doses (e.g., 1-2 grams), or in combination with a monoamine oxidase inhibitor (MAOI), it is probable that it would become sufficiently active, though it would likely have a relatively short duration of action . This idea is similar in concept to the use of selective MAO A inhibitors and selective MAO B inhibitors in augmentation of dimethyltryptamine (DMT) and phenethylamine (PEA), respectively .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDPSOCUCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1653-64-1 (hydrochloride) | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163982 | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenethylamine | |
CAS RN |
1484-85-1 | |
| Record name | 1,3-Benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDPEA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



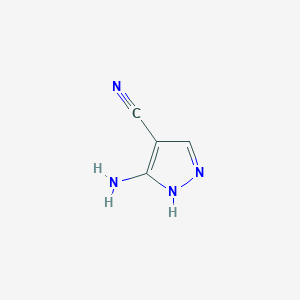
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
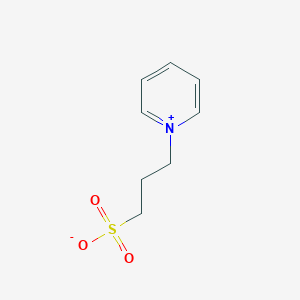
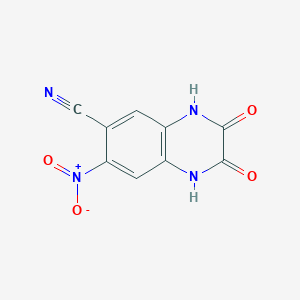
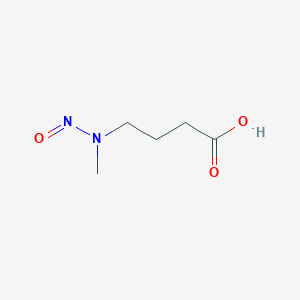
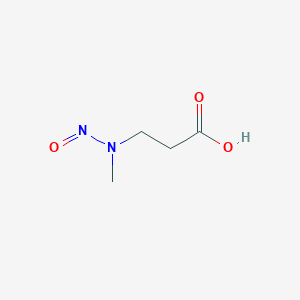
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
